molecular formula C8H7Br2F B2602676 2,4-Bis(bromomethyl)-1-fluorobenzene CAS No. 1379366-74-1

2,4-Bis(bromomethyl)-1-fluorobenzene

Cat. No. B2602676
CAS RN: 1379366-74-1
M. Wt: 281.95
InChI Key: IKFUNHVJQGRGQA-UHFFFAOYSA-N
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Description

“2,4-Bis(bromomethyl)-1-fluorobenzene” is likely a brominated and fluorinated derivative of benzene. It contains a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with bromomethyl and fluorine groups .


Molecular Structure Analysis

The molecular structure of “2,4-Bis(bromomethyl)-1-fluorobenzene” would consist of a benzene ring substituted with two bromomethyl groups and one fluorine atom. The exact structure, including the positions of these substituents, would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

As a brominated and fluorinated benzene derivative, “2,4-Bis(bromomethyl)-1-fluorobenzene” could potentially undergo various types of chemical reactions. These might include nucleophilic aromatic substitution reactions or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Bis(bromomethyl)-1-fluorobenzene” would depend on its molecular structure. These might include its melting point, boiling point, density, refractive index, and solubility in various solvents .

Mechanism of Action

The mechanism of action of “2,4-Bis(bromomethyl)-1-fluorobenzene” would depend on its use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

Like many brominated and fluorinated organic compounds, “2,4-Bis(bromomethyl)-1-fluorobenzene” could potentially be hazardous. It might be flammable and could cause skin and eye irritation. It’s important to handle it with appropriate safety precautions .

Future Directions

The future directions for research on “2,4-Bis(bromomethyl)-1-fluorobenzene” would depend on its potential applications. These could include its use in the synthesis of other compounds, or its potential biological activity .

properties

IUPAC Name

2,4-bis(bromomethyl)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFUNHVJQGRGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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